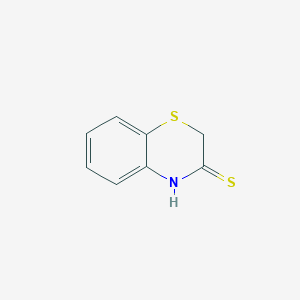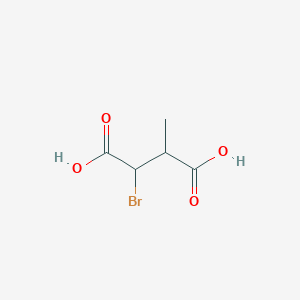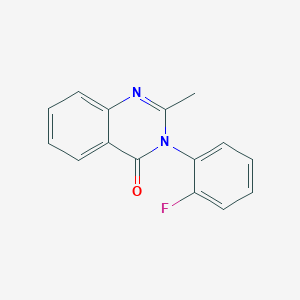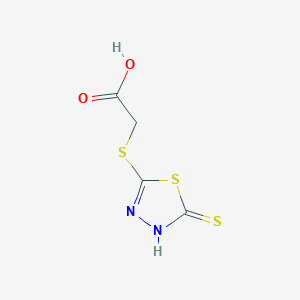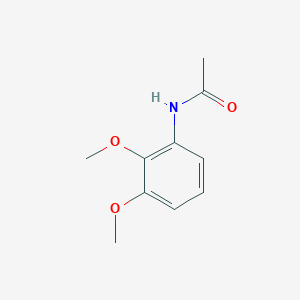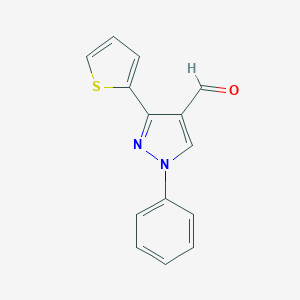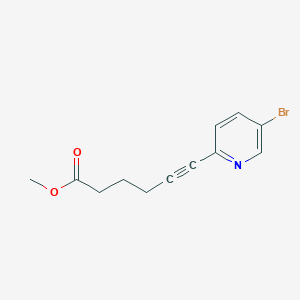
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate, also known as MBPH, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and an alkyne group, which makes it a versatile building block for the synthesis of numerous complex molecules. In
Wissenschaftliche Forschungsanwendungen
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been used in various scientific research studies due to its potential applications in different fields. In the field of medicinal chemistry, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been used as a building block for the synthesis of various bioactive molecules such as anticancer agents, antimicrobial agents, and anti-inflammatory agents. In addition, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been used as a ligand in the development of catalysts for organic transformations. Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has also been used in the field of materials science for the synthesis of functionalized polymers and nanoparticles.
Wirkmechanismus
The mechanism of action of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate is not well understood, but it is believed to interact with various biological targets such as enzymes and receptors. Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antimicrobial activity by disrupting the cell membrane of bacteria. Furthermore, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Biochemische Und Physiologische Effekte
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate inhibits the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In addition, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been shown to interact with various receptors such as GABA receptors and dopamine receptors. In vivo studies have shown that Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate exhibits low toxicity and does not cause significant adverse effects in animals.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has several advantages as a building block for the synthesis of bioactive molecules. It is readily available, easy to handle, and has a high purity. In addition, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate can be easily functionalized to introduce various functional groups. However, the limitations of using Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate in lab experiments include its relatively high cost and its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for the research on Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate. One of the potential applications of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate is in the development of new anticancer agents. Further studies are needed to elucidate the mechanism of action of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate and to identify its specific targets in cancer cells. In addition, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate can be used as a building block for the synthesis of new antimicrobial agents to combat antibiotic-resistant bacteria. Furthermore, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate can be used in the development of new catalysts for organic transformations.
Synthesemethoden
The synthesis of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate involves the reaction of 5-bromo-2-pyridinecarboxylic acid with propargyl alcohol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with methyl chloroformate to yield Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate. This method has been optimized to achieve high yields and purity of the product.
Eigenschaften
CAS-Nummer |
111770-83-3 |
|---|---|
Produktname |
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate |
Molekularformel |
C12H12BrNO2 |
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
methyl 6-(5-bromopyridin-2-yl)hex-5-ynoate |
InChI |
InChI=1S/C12H12BrNO2/c1-16-12(15)6-4-2-3-5-11-8-7-10(13)9-14-11/h7-9H,2,4,6H2,1H3 |
InChI-Schlüssel |
RSGWGGUBASFHAU-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCC#CC1=NC=C(C=C1)Br |
Kanonische SMILES |
COC(=O)CCCC#CC1=NC=C(C=C1)Br |
Synonyme |
methyl6-(5-bromo-2-pyridinyl)-5-hexynoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





